1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
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Overview
Description
1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a complex organic compound that features a fluoropyridine moiety, a piperidine ring, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione typically involves multiple steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized by treating commercially available 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate.
Synthesis of the Piperidine Ring: Piperidine derivatives can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Coupling Reactions: The fluoropyridine and piperidine intermediates are coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluoropyridine moiety may interact with enzymes or receptors, while the piperidine ring can modulate the compound’s binding affinity and selectivity. The imidazolidine-2,4-dione core may contribute to the compound’s stability and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-[1-(5-Chloropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of fluorine.
1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs. This makes it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
1-[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-18-13(21)9-20(15(18)23)12-2-4-19(5-3-12)14(22)10-6-11(16)8-17-7-10/h6-8,12H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQXUMLZTOUAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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